molecular formula C13H20N2O5S2 B5502862 N-(2-hydroxy-1,1-dimethylethyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

N-(2-hydroxy-1,1-dimethylethyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5502862
M. Wt: 348.4 g/mol
InChI Key: BTACGGKDVGYJRL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.

Scientific Research Applications

Chemical Synthesis and Drug Development

Research on N-(2-hydroxy-1,1-dimethylethyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide intersects with chemical synthesis and drug development. A study detailed the conversion of 1,2-amino alcohols into morpholines, demonstrating the application of this compound in the synthesis of potential drug candidates like antidepressants (Fritz et al., 2011).

Carbonic Anhydrase Inhibition

Another significant area of application is in the development of inhibitors for carbonic anhydrase isoenzymes. Specific sulfonamide derivatives, including morpholino compounds, have shown effectiveness in inhibiting these enzymes, which are important in various physiological processes (Supuran et al., 2013).

Antitumor Activity

The compound has been linked to the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones, which possess antineoplastic activity. This suggests its role in the development of anticancer agents (Liu et al., 1995).

Polymer Science

In polymer science, derivatives of morpholine, a component of the compound , have been used to synthesize biodegradable polyesteramides with pendant functional groups. This highlights the compound's relevance in the field of biodegradable polymers (Veld et al., 1992).

Structural Studies and Molecular Interactions

Research has also been conducted on new derivatives of sulfonamide and their structural properties, exploring the dynamics of molecular interactions in different phase states. This is crucial for understanding the behavior of such compounds in various environments (Chipanina et al., 2020).

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S2/c1-13(2,9-16)14-12(17)11-7-10(8-21-11)22(18,19)15-3-5-20-6-4-15/h7-8,16H,3-6,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTACGGKDVGYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

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